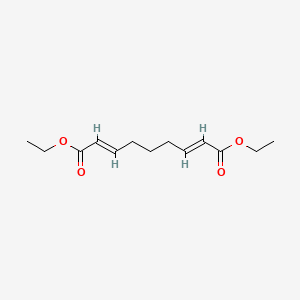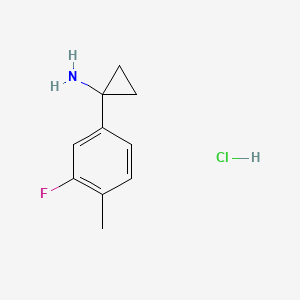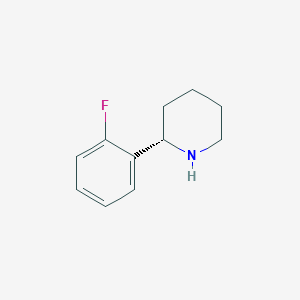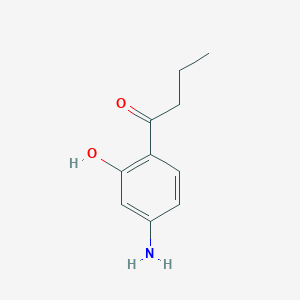
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate is an organic compound characterized by its unique structure, which includes two ethyl ester groups attached to a nonadienedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate typically involves the esterification of 2,7-nonadienedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The reaction can be represented as follows:
2,7-Nonadienedioic acid+2 EthanolAcid Catalyst1,9-Diethyl (2E,7E)-nona-2,7-dienedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of the desired ester with minimal impurities.
化学反応の分析
Types of Reactions
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diacids or other oxidized derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or other substituted esters.
科学的研究の応用
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
(2E,7E)-5-Hydroxy-2,7-nonadienedioic acid diethyl ester: A similar compound with a hydroxyl group, which may exhibit different reactivity and properties.
2,7-Nonadienedioic acid diethyl ester: A compound with a similar backbone but different functional groups.
Uniqueness
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate is unique due to its specific ester groups and double bond configuration, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not fulfill.
特性
分子式 |
C13H20O4 |
|---|---|
分子量 |
240.29 g/mol |
IUPAC名 |
diethyl (2E,7E)-nona-2,7-dienedioate |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h8-11H,3-7H2,1-2H3/b10-8+,11-9+ |
InChIキー |
DGDKCADOPSQFGL-GFULKKFKSA-N |
異性体SMILES |
CCOC(=O)/C=C/CCC/C=C/C(=O)OCC |
正規SMILES |
CCOC(=O)C=CCCCC=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15050853.png)

![[(2R)-3-carboxy-2-[(3-hydroxybutanoyl)oxy]propyl]trimethylazanium](/img/structure/B15050876.png)
![3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15050877.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B15050885.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15050891.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B15050898.png)
![3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B15050904.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B15050913.png)
amine](/img/structure/B15050927.png)

![2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B15050951.png)
![Zinc, chloro[(trimethylsilyl)ethynyl]-](/img/structure/B15050959.png)

